1-(4-Phenylphenyl)isoquinoline

Descripción general

Descripción

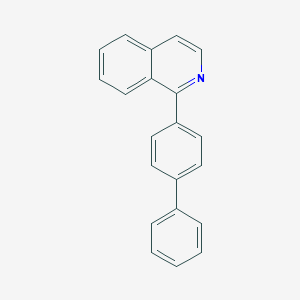

1-(4-Phenylphenyl)isoquinoline is a heterocyclic aromatic organic compound. It consists of an isoquinoline core with a biphenyl substituent at the 1-position. Isoquinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(4-Phenylphenyl)isoquinoline can be synthesized through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds via cyclization under acidic conditions to form the isoquinoline core .

Another method involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . This method provides excellent yields and short reaction times.

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves the use of metal catalysts and environmentally friendly processes. For example, the use of recyclable catalysts and solvent-free reaction conditions has been explored to make the synthesis more sustainable .

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Phenylphenyl)isoquinoline undergoes various chemical reactions, including:

Oxidation: Isoquinoline derivatives can be oxidized to form N-oxides.

Reduction: Reduction reactions can convert isoquinoline derivatives to tetrahydroisoquinolines.

Substitution: Electrophilic substitution reactions, such as bromination, can occur at specific positions on the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like hydrogen peroxide or peracids.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Bromine in nitrobenzene for bromination reactions.

Major Products

Oxidation: Isoquinoline N-oxides.

Reduction: Tetrahydroisoquinolines.

Substitution: 4-Bromo-isoquinoline.

Aplicaciones Científicas De Investigación

1-(4-Phenylphenyl)isoquinoline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

Mecanismo De Acción

The mechanism of action of 1-(4-Phenylphenyl)isoquinoline involves its interaction with specific molecular targets. Isoquinoline derivatives can inhibit enzymes, interact with DNA, and modulate various signaling pathways. For example, some isoquinoline derivatives are known to inhibit mitochondrial complex I, leading to increased oxidative stress and apoptosis in cells .

Comparación Con Compuestos Similares

Similar Compounds

Quinoline: A heterocyclic aromatic compound with a nitrogen atom at the first position of the fused ring system.

Isoquinoline: A heterocyclic aromatic compound with a nitrogen atom at the second position of the fused ring system.

Tetrahydroisoquinoline: A reduced form of isoquinoline with potential neurotoxic and neuroprotective properties.

Uniqueness

1-(4-Phenylphenyl)isoquinoline is unique due to its biphenyl substituent, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a valuable compound for the development of new drugs and materials with specific properties.

Actividad Biológica

1-(4-Phenylphenyl)isoquinoline, a compound characterized by its isoquinoline structure, has garnered attention for its diverse biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological effects, mechanisms of action, and potential applications in medicine.

This compound is classified under isoquinoline derivatives, which are known for their varied pharmacological properties. The compound's molecular formula is , with a molecular weight of 307.38 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C22H17N |

| Molecular Weight | 307.38 g/mol |

| IUPAC Name | This compound |

Anticancer Properties

Research indicates that isoquinoline derivatives often exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT116), and lung adenocarcinoma (A549) cells. The mechanism of action typically involves the induction of apoptosis and cell cycle arrest.

- Case Study : A recent investigation demonstrated that a related isoquinoline derivative exhibited IC50 values in the low micromolar range against HCT116 cells, suggesting potent anticancer activity .

Antimicrobial Activity

Isoquinolines have also been studied for their antimicrobial properties. The compound's ability to inhibit bacterial growth has been attributed to its interaction with bacterial cell membranes or specific metabolic pathways.

- Research Findings : In vitro studies have shown that this compound displays activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

The biological activity of this compound is largely influenced by its structural features. Key mechanisms include:

- DNA Interaction : Similar compounds have been shown to intercalate DNA, disrupting replication processes and leading to cytotoxic effects in cancer cells.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells, contributing to its therapeutic effects.

Summary of Biological Activities

Propiedades

IUPAC Name |

1-(4-phenylphenyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N/c1-2-6-16(7-3-1)17-10-12-19(13-11-17)21-20-9-5-4-8-18(20)14-15-22-21/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASIFKDQQVGWTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401178 | |

| Record name | 1-(4-phenylphenyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110746-63-9 | |

| Record name | 1-(4-phenylphenyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-BIPHENYLYL)ISOQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.